molecular formula C11H9N5O4 B11779074 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid

2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid

Cat. No.: B11779074
M. Wt: 275.22 g/mol
InChI Key: ZTJMVVMMBSBKDV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR :

    • Acetic Acid Protons : A singlet at δ 3.8–4.2 ppm for the methylene group ($$ \text{CH}_2 $$) and a broad peak at δ 12–13 ppm for the carboxylic acid proton.
    • Triazolopyridine Protons : Aromatic protons appear as doublets between δ 7.5–8.5 ppm, with coupling constants $$ J = 8–10 \, \text{Hz} $$.
    • Oxadiazole Methyl Group : A singlet at δ 2.5 ppm for the $$ \text{CH}_3 $$ group.
  • $$ ^{13}\text{C} $$ NMR :

    • Carbonyl Carbons : Peaks at δ 165–175 ppm for the ketone ($$ \text{C=O} $$) and carboxylic acid groups.
    • Heterocyclic Carbons : Signals between δ 110–160 ppm for aromatic and oxadiazole carbons.

Infrared (IR) Spectroscopy

  • Key Absorptions :
    • $$ \nu(\text{C=O}) $$: 1700–1750 cm⁻¹ (stretching of ketone and carboxylic acid groups).
    • $$ \nu(\text{N–O}) $$: 950–1250 cm⁻¹ (oxadiazole ring vibrations).
    • $$ \nu(\text{O–H}) $$: 2500–3300 cm⁻¹ (broad, carboxylic acid).

Mass Spectrometry (MS)

  • Molecular Ion : $$ m/z = 338.26 \, (\text{M}^+) $$.
  • Fragmentation Patterns :
    • Loss of $$ \text{CO}_2 $$ ($$ -44 \, \text{Da} $$) from the acetic acid group.
    • Cleavage of the oxadiazole ring ($$ -85 \, \text{Da} $$).

Comparative Analysis with Related Triazolopyridine-Oxadiazole Hybrids

Table 2: Structural and Spectral Comparison

Compound Substituents Key Spectral Features (IR $$ \nu(\text{C=O}) $$) Biological Relevance
Target Compound Oxadiazole, acetic acid 1715 cm⁻¹ (dual carbonyls) Kinase inhibition
7-(3-Methyl-oxadiazolyl)triazolo[4,3-a]pyridine Oxadiazole, methyl 1680 cm⁻¹ (single carbonyl) Antibacterial
2-((8-Chloro-triazolo)thio)acetic acid Chloro, thioether 1695 cm⁻¹ (carboxylic acid) Antifungal

Key Differences :

  • The acetic acid group enhances hydrogen-bonding capacity compared to methyl or thioether substituents, influencing solubility and target binding.
  • The oxadiazole ring’s electron-withdrawing nature shifts carbonyl IR absorptions to higher wavenumbers vs. non-oxadiazole analogs.

Properties

Molecular Formula

C11H9N5O4

Molecular Weight

275.22 g/mol

IUPAC Name

2-[6-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetic acid

InChI

InChI=1S/C11H9N5O4/c1-6-12-10(20-14-6)7-2-3-8-13-16(5-9(17)18)11(19)15(8)4-7/h2-4H,5H2,1H3,(H,17,18)

InChI Key

ZTJMVVMMBSBKDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CN3C(=NN(C3=O)CC(=O)O)C=C2

Origin of Product

United States

Preparation Methods

Formation of the Oxadiazole Intermediate

The 3-methyl-1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example:

  • Reactant : 2-Chloropyridine-3-carboxylic acid derivatives are treated with amidoximes (e.g., acetamidoxime) in acetic acid under reflux to yield 2-chloro-6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.

  • Conditions : 90°C, 6–12 hours, yielding 70–85%.

Hydrazinolysis to Generate Hydrazino Intermediates

The chlorinated oxadiazole-pyridine intermediate undergoes hydrazinolysis:

  • Reactant : Excess hydrazine hydrate in ethanol.

  • Product : 2-Hydrazino-6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine.

  • Yield : ~80% after purification.

Cyclocondensation to Form the Triazole Ring

The hydrazino intermediate reacts with carbonyl compounds (e.g., ethyl glyoxylate) to form the triazolopyridine core:

  • Reactant : Ethyl glyoxylate in acetic acid.

  • Conditions : Reflux for 8 hours.

  • Product : Ethyl 2-(6-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo-triazolo[4,3-a]pyridin-2(3H)-yl)acetate.

  • Yield : 65–75%.

Hydrolysis to Acetic Acid Derivative

The ester is hydrolyzed to the carboxylic acid:

  • Reactant : 1M NaOH in aqueous ethanol.

  • Conditions : Room temperature, 4 hours.

  • Product : 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid.

  • Yield : >90%.

Alternative Route via Mannich Reaction

Synthesis of Triazolopyridine Precursor

  • Reactant : 3-Amino-1,2,4-triazole condensed with ethyl acetoacetate in acetic acid.

  • Product : Ethyl 3-oxo-triazolo[4,3-a]pyridine-2-carboxylate.

  • Yield : 60–70%.

Introduction of Oxadiazole and Acetic Acid Groups

  • Step 1 : Bromination at position 6 of the triazolopyridine core using NBS.

  • Step 2 : Suzuki coupling with 3-methyl-1,2,4-oxadiazole-5-boronic acid.

  • Step 3 : Alkylation with ethyl bromoacetate, followed by hydrolysis.

Comparative Analysis of Methods

Method Key Steps Yield Advantages
Hydrazinolysis PathwayOxadiazole formation → Hydrazinolysis → Cyclocondensation → Hydrolysis50–60%High regioselectivity; Scalable
Mannich Reaction RouteTriazole core synthesis → Functionalization40–50%Flexible substitution patterns

Critical Reaction Parameters

  • Oxadiazole Stability : The 3-methyl-1,2,4-oxadiazole ring is sensitive to strong acids; acetic acid is preferred over HCl/H2SO4.

  • Cyclocondensation Efficiency : Ethyl glyoxylate outperforms other carbonyl sources (e.g., ketones) in triazole ring closure.

  • Purification Challenges : Silica gel chromatography is required to separate regioisomers during triazole formation.

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time for cyclocondensation from 8 hours to 30 minutes.

  • Flow Chemistry : Enables continuous production of hydrazino intermediates with 95% conversion .

Chemical Reactions Analysis

Types of Reactions

2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of oxadiazole or triazolopyridine rings.

    Substitution: Nucleophilic or electrophilic substitution on the heterocyclic rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have been shown to possess potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid has been evaluated in several studies. It has shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating significant cytotoxic effects .

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes linked to disease progression. Notably, it has shown inhibitory effects on alkaline phosphatases (h-TNAP and h-IAP), which are associated with cancer metastasis and bone mineralization processes . This inhibition suggests potential applications in treating diseases where these enzymes play critical roles.

Case Study 1: Antimicrobial Testing

A series of synthesized compounds based on the oxadiazole framework were tested for their antimicrobial efficacy using the disc diffusion method. The results indicated that compounds with the 3-methyl substitution exhibited enhanced activity against Bacillus cereus, highlighting the importance of structural modifications in optimizing antimicrobial properties .

Case Study 2: Anticancer Activity Assessment

In a comparative study involving various synthesized triazole derivatives, one compound demonstrated an IC50 value comparable to established chemotherapeutics when tested against HEPG-2 liver cancer cells. This finding underscores the potential of 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid as a candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Functional Groups
2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid Triazolo[4,3-a]pyridine 3-Methyl-1,2,4-oxadiazole, acetic acid 259.22 Oxadiazole, triazole, carboxylic acid
2-(4-[(Z)-[2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl]phenoxy)acetamide Thiazolo[3,2-b][1,2,4]triazole 4-Methoxyphenyl, acetamide 438.46 (calc.) Thiazole, methoxy, amide
N-(((3S,3aS)-7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide Benzo[b]oxazolo[3,4-d][1,4]oxazine 5-Methyl-1,2,4-oxadiazole, acetamide ~440 (estimated) Oxadiazole, oxazine, amide

Key Observations:

Core Heterocycles :

  • The target compound’s triazolo-pyridine core provides planar rigidity, enhancing π-π stacking interactions in biological targets. In contrast, the thiazolo-triazole core in Compound introduces sulfur, which may improve lipophilicity but reduce metabolic stability .
  • Compound ’s benzo-oxazolo-oxazine core combines oxygen and nitrogen heteroatoms, likely improving solubility but increasing synthetic complexity .

Substituent Effects: The 3-methyl-1,2,4-oxadiazole group in the target compound is electron-deficient, favoring hydrogen bonding and dipole interactions. This differs from the 4-methoxyphenyl group in Compound , which contributes steric bulk and electron-donating properties .

Molecular Weight and Drug-Likeness :

  • The target compound’s lower molecular weight (259.22 g/mol ) aligns better with Lipinski’s Rule of Five for oral bioavailability compared to the heavier analogs (>400 g/mol) .

Computational and Crystallographic Studies

  • Structural determination of such compounds often employs SHELX programs (e.g., SHELXL for refinement), ensuring accurate 3D modeling for SAR analysis .

Biological Activity

The compound 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Structural Characteristics

This compound features several pharmacologically relevant scaffolds:

  • 1,2,4-Triazole : Known for its diverse biological activities including antimicrobial and anticancer effects.
  • Oxadiazole : Often associated with anticancer properties and has been shown to exhibit significant activity against various cancer cell lines.
  • Pyridine : Commonly found in many bioactive compounds and contributes to the overall activity profile of the molecule.

Anticancer Activity

Research indicates that compounds containing both triazole and oxadiazole moieties exhibit potent anticancer properties. The specific compound has shown promising results in various studies:

  • In Vitro Studies :
    • The compound demonstrated significant cytotoxicity against multiple cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer) cells.
    • IC50 values were comparable to established anticancer agents, indicating its potential as a therapeutic candidate .
  • Mechanism of Action :
    • The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization and disruption of microtubule networks in cancer cells . This action is crucial for preventing cell division and inducing apoptosis.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial properties:

  • It has shown effectiveness against various bacterial strains and fungi, with studies indicating a broad-spectrum antimicrobial activity similar to that of conventional antibiotics .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound relative to other structurally similar compounds:

Compound NameStructureUnique Features
7-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-oneStructureKnown for anti-inflammatory properties.
5-Methyl-[1,2,4]triazole derivativesStructureExhibits broad-spectrum antimicrobial activity.
1,2,4-Oxadiazole derivativesStructureOften shows potent anticancer activity.

This table illustrates how the unique combination of functionalities present in 2-(6-(3-Methyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid may confer specific biological activities not found in simpler analogs .

Case Studies

Several case studies have reported on the biological efficacy of this compound:

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on various cancer cell lines and found it to induce apoptosis significantly more effectively than standard treatments .
  • Antimicrobial Efficacy Report : Another study highlighted its effectiveness against resistant strains of bacteria and fungi, suggesting its potential use as a new antimicrobial agent .

Q & A

[Basic] What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?

Answer:
The synthesis of triazolopyridine-oxadiazole hybrids typically involves multi-step condensation and cyclization reactions. A validated approach includes:

  • Step 1: Formation of the triazolo[4,3-a]pyridine core via cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, refluxing 3-methyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide with α-keto esters in ethanol/HCl yields the triazolopyridine backbone .
  • Step 2: Acetic acid side-chain introduction through nucleophilic substitution or alkylation. Ethyl bromoacetate is often used, followed by hydrolysis to yield the free carboxylic acid .
    Optimization Tips:
  • Use anhydrous solvents (e.g., DMF or THF) and catalytic bases (e.g., K2_2CO3_3) to enhance alkylation efficiency.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Reported yields range from 60–83% depending on substituent steric effects .

[Basic] How is structural confirmation achieved for this compound?

Answer:
Structural validation requires a combination of spectroscopic and computational methods:

  • IR Spectroscopy: Key peaks include C=O stretch (~1705 cm1^{-1} for the oxadiazole and triazolopyridine carbonyl groups) and C=N absorption (~1605 cm1^{-1}) .
  • NMR Analysis:
    • 1^1H NMR: Look for characteristic signals:
  • δ 3.57 ppm (singlet, CH2_2 from acetic acid moiety) .
  • δ 7.12–8.16 ppm (aromatic protons from pyridine/oxadiazole rings) .
    • 13^13C NMR: Confirm carbonyl carbons at δ 166–192 ppm and heterocyclic carbons at δ 110–160 ppm .
  • Mass Spectrometry: ESI-MS typically shows [M-H]^- ions aligned with molecular weight calculations (e.g., m/z 374.2 for a related analog) .

[Advanced] How can computational tools resolve contradictions in predicted vs. observed pharmacokinetic properties?

Answer:
Discrepancies often arise between in silico predictions (e.g., SwissADME) and experimental data. To address this:

Lipophilicity (LogP):

  • SwissADME may overestimate LogP for polar heterocycles. Validate experimentally via shake-flask HPLC (e.g., LogP = 2.1 vs. predicted 2.8 for a triazolothiadiazine analog) .

Solubility:

  • Adjust predictions using Hansen solubility parameters. For poor aqueous solubility (<50 µM), introduce hydrophilic groups (e.g., -OH or -SO3_3H) at non-critical positions .

Drug-Likeness:

  • Compare with reference drugs (e.g., celecoxib) to identify outliers in topological polar surface area (TPSA) or molecular weight .

[Advanced] How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:
SAR strategies for triazolopyridine derivatives focus on:

  • Oxadiazole Substitution: Replace the 3-methyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance target binding. For example, fluorinated analogs show 2–3x improved IC50_{50} in enzyme inhibition assays .
  • Acetic Acid Chain Modifications:
    • Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs).
    • Introduce bioisosteres (e.g., tetrazole) to maintain acidity while reducing metabolic instability .
      Experimental Validation:
  • Use molecular docking (AutoDock Vina) to prioritize analogs with high binding scores to target proteins (e.g., COX-2) .
  • Validate in vitro using dose-response assays (e.g., IC50_{50} determination via fluorescence polarization) .

[Advanced] How to address conflicting antioxidant vs. pro-oxidant activity reports in biological assays?

Answer:
Contradictory redox activity often stems from assay conditions or concentration thresholds:

Dose-Dependent Effects:

  • At low concentrations (1–10 µM), the compound may scavenge free radicals (e.g., DPPH assay, IC50_{50} = 15 µM) .
  • Above 50 µM, metal ion chelation (e.g., Fe2+^{2+}) can generate ROS via Fenton reactions .

Assay Design:

  • Include positive controls (e.g., ascorbic acid) and metal chelators (e.g., EDTA) to isolate mechanisms.
  • Use multiple assays (e.g., ABTS, FRAP, and lipid peroxidation inhibition) for cross-validation .

[Basic] What safety protocols should be followed during handling?

Answer:
While no specific SDS exists for this compound, extrapolate from structurally related chemicals:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of acetic acid vapors or heterocyclic intermediates .
  • First Aid: For skin contact, wash with soap/water immediately; for eye exposure, irrigate for 15+ minutes and consult a physician .

[Advanced] How to troubleshoot low reproducibility in spectral data across labs?

Answer:
Inconsistent NMR/IR data may arise from:

  • Solvent Polarity: DMSO-d6_6 vs. CDCl3_3 shifts proton signals (e.g., acetic acid CH2_2 at δ 3.57 in DMSO vs. δ 3.89 in CDCl3_3) .
  • Crystallization Artifacts: Ensure pure polymorphic forms by recrystallizing from DMSO/water (1:1) and confirming via PXRD .
  • Instrument Calibration: Standardize NMR spectrometers with tetramethylsilane (TMS) and validate IR using polystyrene films.

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